molecular formula C19H24N2O4S B11164797 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide

Cat. No.: B11164797
M. Wt: 376.5 g/mol
InChI Key: NKBPKMZWEYRPCF-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide is a chemical compound with the molecular formula C19H24N2O4S and a molecular weight of 376.47 g/mol . This compound is known for its unique structure, which includes a sulfamoyl group attached to a phenyl ring, and a phenylpropanamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with 3-methoxypropylamine to form an intermediate, which is then reacted with 3-phenylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylpropanamide: Unique due to its specific sulfamoyl and phenylpropanamide structure.

    N-{4-[(2-methoxyethyl)sulfamoyl]phenyl}-3-phenylpropanamide: Similar structure but with a different alkyl chain length.

    N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenylacetamide: Similar structure but with a different amide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C19H24N2O4S/c1-25-15-5-14-20-26(23,24)18-11-9-17(10-12-18)21-19(22)13-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,20H,5,8,13-15H2,1H3,(H,21,22)

InChI Key

NKBPKMZWEYRPCF-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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